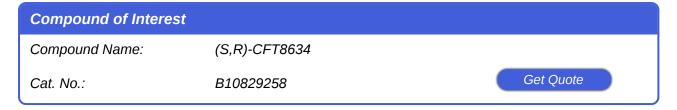


(S,R)-CFT8634: A Technical Guide to a Selective BRD9 Degrader

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R)-CFT8634 is a potent and selective orally bioavailable small molecule degrader of the bromodomain-containing protein 9 (BRD9). As a heterobifunctional molecule, or proteolysistargeting chimera (PROTAC), CFT8634 induces the degradation of BRD9 through the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the **(S,R)-CFT8634**-mediated BRD9 degradation pathway, summarizing key preclinical data, and outlining relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating targeted protein degradation and its application in oncology.

Introduction to BRD9 and Its Role in Cancer

Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In certain cancers, particularly those with perturbations in the SMARCB1 gene, such as synovial sarcoma and SMARCB1-null tumors, cancer cells exhibit a synthetic lethal dependency on BRD9 for their survival and proliferation. [2][3] This dependency makes BRD9 an attractive therapeutic target for these malignancies.

(S,R)-CFT8634: Mechanism of Action



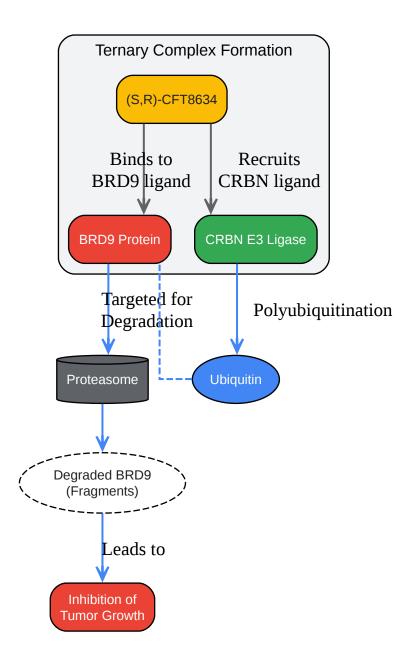




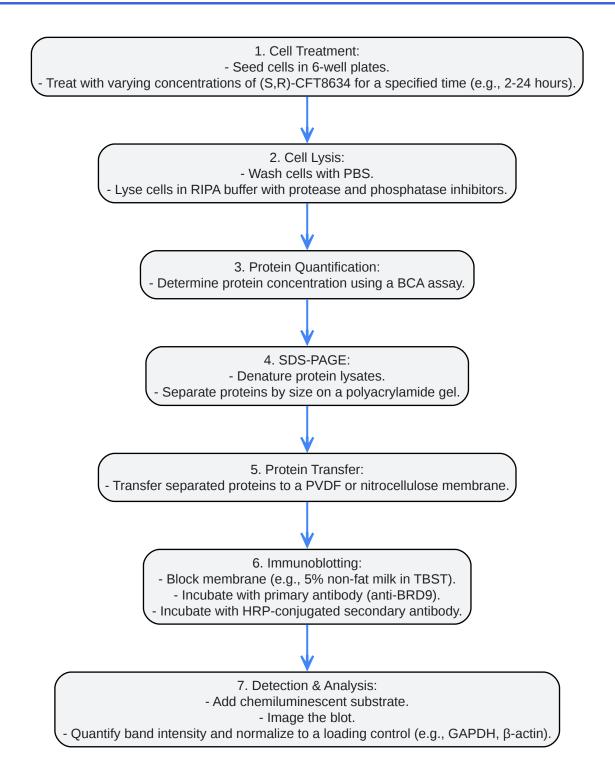
(S,R)-CFT8634 is a heterobifunctional degrader that leverages the cell's natural protein disposal machinery to eliminate BRD9.[2] Its structure consists of three key components: a ligand that binds to BRD9, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[4]

The mechanism of action involves the formation of a ternary complex between BRD9, **(S,R)-CFT8634**, and the CRBN E3 ligase. This proximity induces the ubiquitination of BRD9, tagging it for recognition and subsequent degradation by the proteasome. The degradation of BRD9 disrupts the function of the non-canonical BAF complex, leading to the inhibition of oncogenic gene expression and ultimately, tumor growth inhibition.

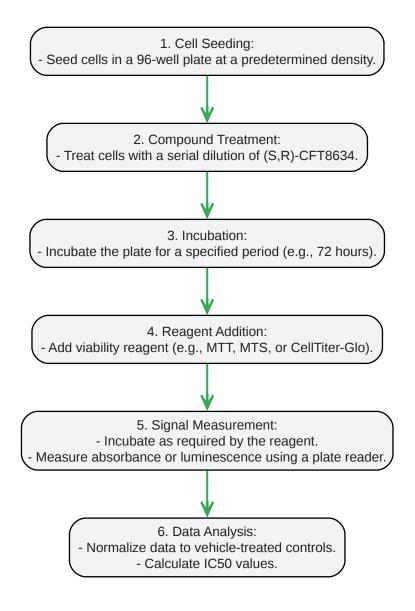












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